7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one
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Overview
Description
7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a heterocyclic compound that belongs to the class of triazinoindazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused triazine and indazole ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with suitable diketones or aldehydes, followed by cyclization to form the triazinoindazole core. The reaction conditions often include heating in the presence of a catalyst or under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as crystallization or chromatography to obtain the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazinoindazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or acyl groups.
Scientific Research Applications
7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]indazole
- 7,8,9,10-tetrahydro[1,2,4]triazolo[5,1-a]indazole
- 7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-b]indazole
Uniqueness
7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one is unique due to its specific ring fusion and the presence of the triazine and indazole moieties. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
7,8,9,10-tetrahydro-2H-[1,2,4]triazino[4,5-b]indazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-9-8-6-3-1-2-4-7(6)12-13(8)5-10-11-9/h5H,1-4H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZZOUYSNRKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=NNC(=O)C3=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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